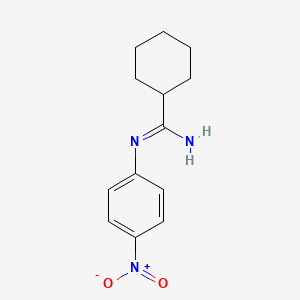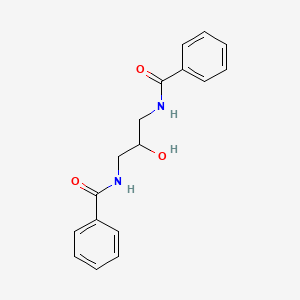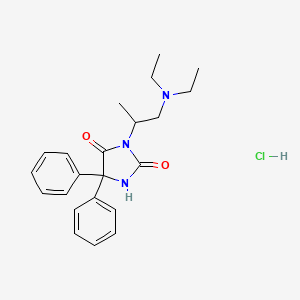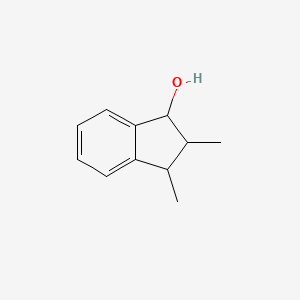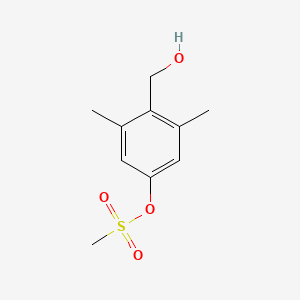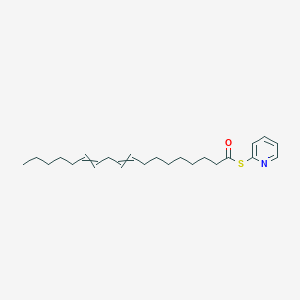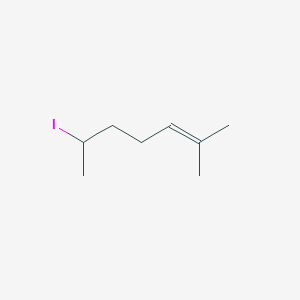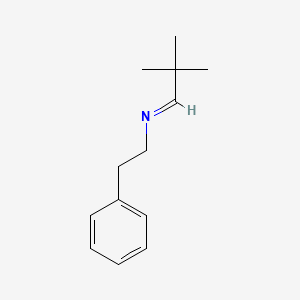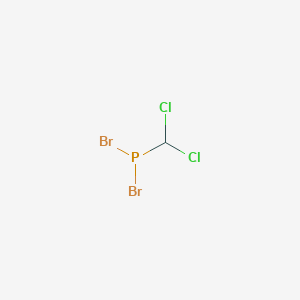
1-(Phenylselanyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylselanyl)butan-2-one is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a butan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Phenylselanyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of butan-2-one with phenylselenium chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium chemistry can be applied. Large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, potentially utilizing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylselanyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylselanyl group back to the corresponding selenide.
Substitution: Nucleophilic substitution reactions can replace the phenylselanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenides.
Substitution: Various substituted butan-2-one derivatives.
Aplicaciones Científicas De Investigación
1-(Phenylselanyl)butan-2-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Biology: Its derivatives are studied for their potential antioxidant properties and ability to modulate biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of oxidative stress-related diseases.
Industry: It is used in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Phenylselanyl)butan-2-one involves its ability to interact with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance and modulating signaling pathways. This compound can also form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparación Con Compuestos Similares
1-Phenyl-2-butanone: Lacks the selenium atom, resulting in different chemical properties and reactivity.
Phenylselenol: Contains a phenylselanyl group but lacks the butan-2-one backbone.
Selenocysteine: An amino acid with a selenium atom, but with a different structure and biological role.
Uniqueness: 1-(Phenylselanyl)butan-2-one is unique due to the presence of both a phenylselanyl group and a butan-2-one backbone, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various redox and substitution reactions makes it a versatile compound in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
109297-37-2 |
|---|---|
Fórmula molecular |
C10H12OSe |
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
1-phenylselanylbutan-2-one |
InChI |
InChI=1S/C10H12OSe/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
Clave InChI |
BBKJMNVOQLWNCG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)
